![molecular formula C13H18N2O B11806435 1-(2-(3-Methylpyridin-2-yl)piperidin-1-yl)ethanone](/img/structure/B11806435.png)
1-(2-(3-Methylpyridin-2-yl)piperidin-1-yl)ethanone
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Overview
Description
1-(2-(3-Methylpyridin-2-yl)piperidin-1-yl)ethanone is a compound that features a piperidine ring substituted with a 3-methylpyridin-2-yl group. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmacologically active compounds
Preparation Methods
The synthesis of 1-(2-(3-Methylpyridin-2-yl)piperidin-1-yl)ethanone typically involves multi-step organic reactions. One common method includes the reaction of 3-methylpyridine with piperidine under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction . Industrial production methods may involve optimization of these reactions to increase yield and purity, often using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
1-(2-(3-Methylpyridin-2-yl)piperidin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Preliminary studies indicate that 1-(2-(3-Methylpyridin-2-yl)piperidin-1-yl)ethanone may exhibit notable biological activities. Its interaction with molecular targets such as enzymes and receptors suggests potential pharmacological effects, including:
- Receptor Modulation : Interaction studies suggest that this compound may modulate receptor activity, influencing various signaling pathways crucial for cellular functions. This could lead to therapeutic applications in treating conditions like anxiety or depression.
- Antimicrobial Properties : Similar compounds in the piperidine class have shown antimicrobial activity, indicating that this compound may also possess such properties, warranting further investigation into its efficacy against bacterial and fungal strains .
Potential Therapeutic Applications
The potential therapeutic applications of this compound can be summarized as follows:
Application Area | Description |
---|---|
CNS Disorders | Potential use in treating anxiety and depression by modulating neurotransmitter systems. |
Antimicrobial Agents | Possible efficacy against various bacterial and fungal infections. |
Cancer Research | Investigations into its role in inhibiting tumor growth or metastasis are ongoing. |
Case Studies and Research Findings
Research has highlighted the importance of structural modifications in enhancing the biological activity of piperidine derivatives. For instance, studies involving similar compounds have demonstrated significant antimicrobial activity against various pathogens, suggesting that the presence of the methylpyridine moiety may enhance binding affinity to biological targets .
A notable case study involved the synthesis and evaluation of related piperidine derivatives, which showed promising results in vitro against specific microbial strains. These findings underline the necessity for further exploration of this compound's biological profile through molecular docking studies and biological assays to elucidate its mechanism of action .
Mechanism of Action
The mechanism of action of 1-(2-(3-Methylpyridin-2-yl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. The piperidine ring allows it to bind to various receptors and enzymes, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-(2-(3-Methylpyridin-2-yl)piperidin-1-yl)ethanone can be compared with other piperidine derivatives such as:
2-Phenyl-1-(piperidin-1-yl)ethanone: Similar in structure but with a phenyl group instead of a methylpyridinyl group.
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: A more complex structure with additional functional groups. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
1-(2-(3-Methylpyridin-2-yl)piperidin-1-yl)ethanone, with the CAS number 1352484-56-0, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H18N2O
- Molecular Weight : 218.29 g/mol
- Structure : The compound features a piperidine ring substituted with a 3-methylpyridine moiety, contributing to its unique biological profile.
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its effects on various biological targets and pathways.
Antagonistic Effects
Research indicates that this compound may act as an antagonist at certain receptors, particularly in the central nervous system. For instance, studies have shown that related compounds with piperidine structures exhibit antagonistic activity on metabotropic glutamate receptors (mGluRs), which are implicated in neurodegenerative diseases and psychiatric disorders .
Inhibition Studies
In vitro studies have demonstrated that derivatives of this compound can inhibit specific enzymes and pathways:
- EGFR Inhibition : Some analogs display potent inhibitory activity against the epidermal growth factor receptor (EGFR), with IC50 values reported between 59.24 nM and 81.6 nM .
- PI3K/AKT/mTOR Pathway : Compounds similar to this compound have shown significant inhibition of the PI3K/AKT/mTOR signaling pathway, which is crucial in cancer biology .
Case Studies
- Neuropharmacological Effects : A study involving a series of piperidine derivatives, including those similar to our compound of interest, demonstrated significant neuroprotective effects in models of oxidative stress-induced neuronal damage. The mechanism was attributed to the modulation of glutamate receptors .
- Antimicrobial Activity : In another investigation, compounds related to this compound were tested for antibacterial properties against Staphylococcus aureus and Escherichia coli. The derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 3.12 µg/mL to 12.5 µg/mL, indicating promising antimicrobial potential .
Research Findings
Recent studies have focused on synthesizing novel derivatives to enhance biological activity and selectivity:
- Structure–Activity Relationship (SAR) : Modifications on the piperidine ring have been explored to improve binding affinity and selectivity towards specific targets. For instance, introducing electron-donating groups has been shown to enhance receptor binding efficacy .
Comparative Analysis Table
Compound | Biological Activity | IC50 (nM) | Target |
---|---|---|---|
This compound | EGFR Inhibition | 59.24 - 81.6 | EGFR |
Analog A | PI3K/AKT/mTOR Inhibition | 0.66 - 0.82 | mTOR |
Analog B | Antibacterial Activity | 3.12 - 12.5 | S. aureus, E. coli |
Properties
Molecular Formula |
C13H18N2O |
---|---|
Molecular Weight |
218.29 g/mol |
IUPAC Name |
1-[2-(3-methylpyridin-2-yl)piperidin-1-yl]ethanone |
InChI |
InChI=1S/C13H18N2O/c1-10-6-5-8-14-13(10)12-7-3-4-9-15(12)11(2)16/h5-6,8,12H,3-4,7,9H2,1-2H3 |
InChI Key |
JFKULILQGJIIPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)C2CCCCN2C(=O)C |
Origin of Product |
United States |
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